1-Benzyl-3,3-diphenylindolin-2-one: Chemical Properties, Synthetic Methodologies, and Pharmacological Significance
1-Benzyl-3,3-diphenylindolin-2-one: Chemical Properties, Synthetic Methodologies, and Pharmacological Significance
As a Senior Application Scientist, I approach the synthesis and characterization of highly substituted heterocycles not merely as a sequence of reactions, but as a precise orchestration of steric and electronic environments. 1-Benzyl-3,3-diphenylindolin-2-one (also known as 1-benzyl-3,3-diphenyloxindole) represents a highly functionalized, privileged scaffold in medicinal chemistry. The core indolin-2-one (oxindole) structure is ubiquitous in natural products and pharmaceuticals, but the specific 3,3-diphenyl and N1-benzyl substitutions dramatically alter its physicochemical profile, transforming it into a rigid, highly lipophilic entity ideal for probing deep hydrophobic protein pockets[1].
This technical guide provides an in-depth analysis of its chemical properties, a self-validating synthetic protocol, and the causality behind its pharmacological relevance.
Physicochemical Profiling & Structural Dynamics
The structural topology of 1-benzyl-3,3-diphenylindolin-2-one is defined by severe steric crowding at the C3 position and the elimination of the lactam's hydrogen-bond donor capacity via N-benzylation. The baseline oxindole scaffold possesses a relatively high polarity, but this specific derivative is highly lipophilic, dictating its behavior in both synthetic environments and biological assays.
Quantitative Data Summary
| Property | Value | Causality / Implication |
| Molecular Formula | C₂₇H₂₁NO | Highly carbon-rich framework, dictating a high degree of lipophilicity. |
| Molecular Weight | 375.47 g/mol | Falls strictly within the Lipinski "Rule of 5" optimal range (< 500 Da) for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Exceptionally low TPSA[2], indicating excellent potential for Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | The N-H proton is replaced by a benzyl group, eliminating H-bond donor capacity and increasing membrane permeability. |
| Hydrogen Bond Acceptors | 1 | The lactam carbonyl oxygen serves as the sole H-bond acceptor, providing a single, highly directional interaction point. |
| Calculated LogP | ~5.8 | Highly lipophilic; requires specific formulation strategies (e.g., lipid nanoparticles or cyclodextrin inclusion) for in vivo dosing. |
Synthetic Methodologies & Mechanistic Pathways
The most direct and reliable route to synthesize 1-benzyl-3,3-diphenylindolin-2-one is the N-alkylation of the commercially available or easily synthesized 3,3-diphenylindolin-2-one.
Mechanistic Causality
The pKa of the C3 protons in unsubstituted oxindoles is approximately 18.5[3], but in 3,3-diphenyloxindole, the C3 position is fully blocked. The only acidic site is the lactam N-H, which has a pKa of approximately 16 to 18[4]. To achieve quantitative and irreversible deprotonation, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it strongly solvates the sodium cation, leaving a "naked," highly nucleophilic oxindole nitrogen anion ready to attack the electrophilic benzyl bromide via an S_N2 mechanism.
Mechanistic workflow for the N-benzylation of 3,3-diphenyloxindole via SN2 nucleophilic attack.
Detailed Experimental Protocol: N-Benzylation Workflow
This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the researcher.
Materials:
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3,3-Diphenylindolin-2-one (1.0 equiv, 10.0 mmol, 2.85 g)
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Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 0.48 g)
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Benzyl bromide (1.1 equiv, 11.0 mmol, 1.31 mL)
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Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
Step-by-Step Procedure:
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Preparation & Cooling: In an oven-dried, argon-purged Schlenk flask, dissolve 3,3-diphenylindolin-2-one in 25 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic deprotonation and minimizes solvent degradation.
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Irreversible Deprotonation: Add the NaH dispersion portion-wise over 10 minutes. Stir the suspension at 0 °C for 30 minutes. Validation: The reaction is self-validating at this stage; the cessation of hydrogen gas bubbling confirms complete deprotonation.
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Electrophilic Addition: Add benzyl bromide dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.
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In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent. Validation: The starting material (lower Rf due to the polar N-H bond) will disappear, replaced by a new, highly lipophilic spot (higher Rf).
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Quenching & Workup: Cool the flask back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted NaH without creating highly basic conditions that could hydrolyze the lactam ring. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers rigorously with distilled water (3 x 30 mL) and brine (20 mL) to remove all traces of DMF.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product as a white solid.
Analytical Characterization Benchmarks
To verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be observed, consistent with highly substituted oxindole derivatives[1]:
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¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the benzylic CH₂ protons, which appear as a sharp singlet around 4.95 - 5.05 ppm . The aromatic region will integrate to 19 protons, appearing as a complex multiplet between 6.80 and 7.45 ppm.
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¹³C NMR (101 MHz, CDCl₃): The lactam carbonyl carbon is highly deshielded, appearing at approximately 178.0 ppm . The quaternary C3 carbon, sterically compressed by the two phenyl rings, typically resonates around 62.4 ppm [1]. The benzylic CH₂ carbon appears near 43.5 ppm.
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HRMS (ESI-TOF): Calculated for C₂₇H₂₂NO⁺ [M+H]⁺: 376.1701; Found: ~376.1695.
Pharmacological Relevance & Scaffold Mapping
The 3,3-disubstituted oxindole core is a well-documented privileged scaffold in drug discovery. The specific functionalization of 1-benzyl-3,3-diphenylindolin-2-one creates a unique pharmacological profile tailored for disrupting protein-protein interactions or blocking large ion channels.
Structural mapping of the 1-benzyl-3,3-diphenylindolin-2-one scaffold and its pharmacological features.
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The C3-Diphenyl Motif: The gem-diphenyl groups force the molecule into a rigid, non-planar conformation. This steric bulk is highly effective at occupying deep, lipophilic pockets in target proteins, a strategy frequently employed in the design of anti-cancer tubulin inhibitors and cannabinoid receptor modulators.
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The N1-Benzyl Motif: Beyond merely increasing the LogP, the benzyl group provides an additional aromatic ring capable of engaging in π-π stacking or cation-π interactions with aromatic amino acid residues (like Tryptophan or Phenylalanine) within a receptor's binding site.
References
- Source: National Institutes of Health (NIH)
- Title: Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Synthesis of 2-Oxindole Source: ChemicalBook URL
- Title: C(sp3)–H hydroxylation of fluorenes, oxindoles and benzofuranones with a Mg(NO3)2-HP(O)
